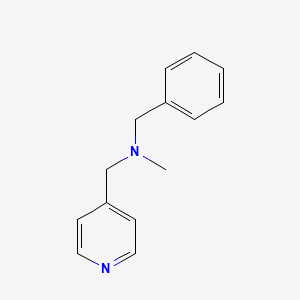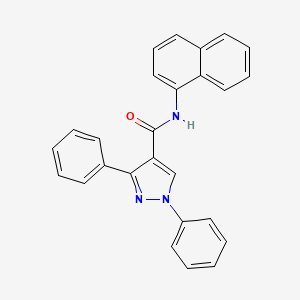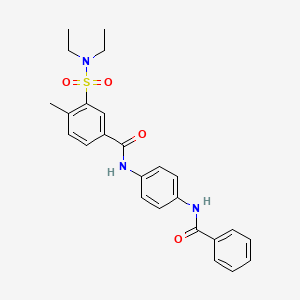![molecular formula C18H17Cl3F2N2O4S B6140850 4-[BIS(2-CHLOROETHYL)SULFAMOYL]-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]BENZAMIDE](/img/structure/B6140850.png)
4-[BIS(2-CHLOROETHYL)SULFAMOYL]-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]BENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[BIS(2-CHLOROETHYL)SULFAMOYL]-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]BENZAMIDE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes bis(2-chloroethyl)sulfamoyl and chlorodifluoromethoxyphenyl groups. It is often used in research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[BIS(2-CHLOROETHYL)SULFAMOYL]-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]BENZAMIDE typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the bis(2-chloroethyl)sulfamoyl group: This step involves the reaction of a suitable amine with 2-chloroethyl chloride in the presence of a base to form the bis(2-chloroethyl)amine, which is then reacted with sulfuryl chloride to form the bis(2-chloroethyl)sulfamoyl group.
Introduction of the chlorodifluoromethoxyphenyl group: This step involves the reaction of a suitable phenol derivative with chlorodifluoromethane in the presence of a base to form the chlorodifluoromethoxyphenyl group.
Coupling of the two groups: The final step involves the coupling of the bis(2-chloroethyl)sulfamoyl group with the chlorodifluoromethoxyphenyl group under suitable reaction conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[BIS(2-CHLOROETHYL)SULFAMOYL]-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]BENZAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloroethyl groups.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under suitable conditions to form different derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids/bases to form corresponding amines and acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can lead to the formation of corresponding oxidized or reduced products.
Scientific Research Applications
4-[BIS(2-CHLOROETHYL)SULFAMOYL]-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]BENZAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: Used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[BIS(2-CHLOROETHYL)SULFAMOYL]-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can interact with cellular proteins and enzymes, leading to the inhibition of their activity. This can result in various biological effects, including the inhibition of cell growth and proliferation. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound used.
Comparison with Similar Compounds
4-[BIS(2-CHLOROETHYL)SULFAMOYL]-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]BENZAMIDE can be compared with other similar compounds, such as:
4-[BIS(2-CHLOROETHYL)SULFAMOYL]-N-[4-(4-PHENOXYPHENYL)-1,3-THIAZOL-2-YL]BENZAMIDE: This compound has a similar structure but with a phenoxyphenyl group instead of a chlorodifluoromethoxyphenyl group.
4-[BIS(2-CHLOROETHYL)SULFAMOYL]-N-(4,5-DIPHENYL-1,3-THIAZOL-2-YL)BENZAMIDE: This compound has a diphenylthiazolyl group instead of a chlorodifluoromethoxyphenyl group.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
4-[bis(2-chloroethyl)sulfamoyl]-N-[4-[chloro(difluoro)methoxy]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl3F2N2O4S/c19-9-11-25(12-10-20)30(27,28)16-7-1-13(2-8-16)17(26)24-14-3-5-15(6-4-14)29-18(21,22)23/h1-8H,9-12H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEAIBQUEBBBNML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)OC(F)(F)Cl)S(=O)(=O)N(CCCl)CCCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl3F2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(3,4-dimethylphenyl)ethyl]-1-[(2-fluorophenyl)methyl]piperidine-4-carboxamide](/img/structure/B6140771.png)

![3-[1-(1H-benzimidazol-2-ylmethyl)-3-piperidinyl]-N-(3-chloro-4-methoxyphenyl)propanamide](/img/structure/B6140807.png)
![1-[1-[(2-fluorophenyl)methyl]piperidin-4-yl]-N-[(5-methyl-1-propylpyrazol-4-yl)methyl]-N-(oxolan-2-ylmethyl)methanamine](/img/structure/B6140809.png)
![N-(4-methoxy-2-methylphenyl)-3-{1-[(3-methyl-2-thienyl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B6140827.png)
![4-{[5-(2-methyl-3-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}dihydro-2(3H)-furanone](/img/structure/B6140831.png)
![(1-Ethylpyrazol-4-yl)-[9-[(2-fluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]methanone](/img/structure/B6140837.png)
![methyl 4-{[2-(3-methoxybenzyl)-4-morpholinyl]methyl}benzoate](/img/structure/B6140844.png)
![6-amino-2-{[2-(4-chloro-3-methylphenoxy)ethyl]thio}-5-phenyl-4(3H)-pyrimidinone](/img/structure/B6140847.png)

![N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6140854.png)
![N-[3-(methylthio)benzyl]-1-(2-pyrimidinyl)-3-piperidinamine](/img/structure/B6140870.png)
![N-ethyl-N-(2-methylprop-2-enyl)-5-[[4-(1,2,4-triazol-1-yl)phenoxy]methyl]-1,2-oxazole-3-carboxamide](/img/structure/B6140872.png)

